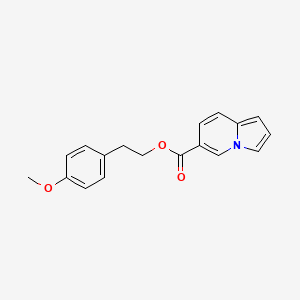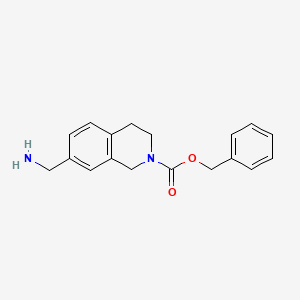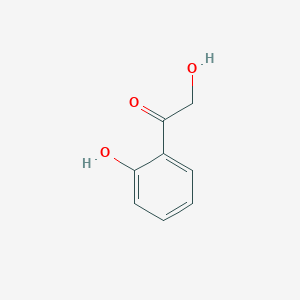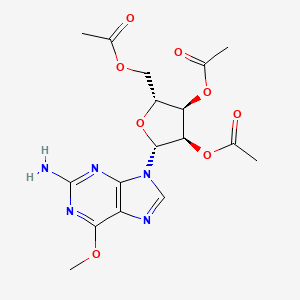
5-(Benzyloxy)-8-chloronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-8-chloronaphthalene-1,4-dione: is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a benzyloxy group at the 5-position and a chlorine atom at the 8-position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with naphthalene-1,4-dione as the starting material.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol in the presence of a base such as sodium hydroxide.
Chlorination: The chlorination at the 8-position is achieved using a chlorinating agent like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can target the quinone moiety, converting it to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation Products: Benzoquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Halogenated or nitrated naphthoquinones.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties.
Medicine:
Drug Development: The compound is being studied for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and antioxidant properties.
Industry:
Material Science: It is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione involves its interaction with biological molecules. The benzyloxy group and the quinone moiety play crucial roles in its activity:
Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and microbial growth.
Pathways Involved: It interferes with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and subsequent cell death.
Comparaison Avec Des Composés Similaires
5-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group but differs in the position and type of functional groups on the aromatic ring.
8-Chloronaphthalene-1,4-dione: Similar to the target compound but lacks the benzyloxy group, affecting its reactivity and applications.
Uniqueness:
Functional Groups: The presence of both the benzyloxy and chlorine groups in 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione provides unique reactivity and potential for diverse applications.
Biological Activity: The combination of these functional groups enhances its antimicrobial and antioxidant properties compared to similar compounds.
Propriétés
Numéro CAS |
89474-89-5 |
|---|---|
Formule moléculaire |
C17H11ClO3 |
Poids moléculaire |
298.7 g/mol |
Nom IUPAC |
5-chloro-8-phenylmethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11ClO3/c18-12-6-9-15(21-10-11-4-2-1-3-5-11)17-14(20)8-7-13(19)16(12)17/h1-9H,10H2 |
Clé InChI |
UKTZAIKSDGDXRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C3C(=O)C=CC(=O)C3=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


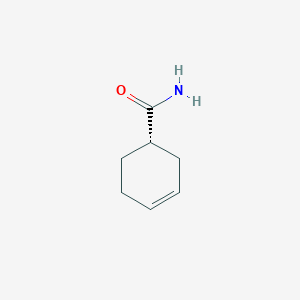


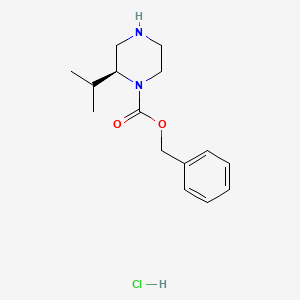
![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)

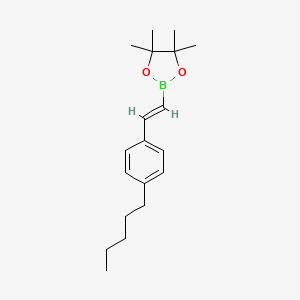
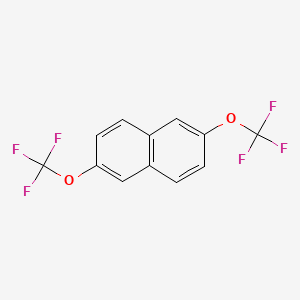
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
